molecular formula C22H21N3O4 B8675151 Zinbo-5

Zinbo-5

Cat. No. B8675151
M. Wt: 391.4 g/mol
InChI Key: HOQIXOFZRLVXFJ-UHFFFAOYSA-N
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Patent
US07262301B1

Procedure details

2-(4,5-dimethoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethyl-benzoxazole (F26) was prepared in a similar manner for the preparation of 2-(5-methoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole (F23) using 2-(4,5-dimethoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole (F17) (100 mg, 0.23 mmol) instead of 2-(5-methoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole (F16) in 92% (83 mg); 1H-NMR (500 MHz, CDCl3) δ3.95 (s, 3H), 3.96 (s, 3H), 4.01 (s, 2H), 4.21 (s, 2H), 6.66 (s, 1H), 7.17 (dd, 1H, J=7.5, 5.0 Hz), 7.31 (t, 1H, J=8.0 Hz), 7.37-7.40 (m, 2H), 7.41 (s, 1H), 7.48 (d, 1H, J=8.0 Hz), 7.67 (t, 1H, J=7.5 Hz), 8.66 (d, 2H, J=5.0 Hz), 11.27 (s, 1H).
Name
2-(5-methoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4,5-dimethoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(O)=C(C2OC3C=CC=C(CNCC4C=CC=CN=4)C=3N=2)C=1.[CH3:28][O:29][C:30]1[C:35]([O:36][CH3:37])=[CH:34][C:33]([C:38]2[O:39][C:40]3[CH:46]=[CH:45][CH:44]=[C:43]([CH2:47][NH:48][CH2:49][C:50]4[CH:55]=[CH:54][CH:53]=[CH:52][N:51]=4)[C:41]=3[N:42]=2)=[C:32]([O:56]COC)[CH:31]=1>>[CH3:28][O:29][C:30]1[C:35]([O:36][CH3:37])=[CH:34][C:33]([C:38]2[O:39][C:40]3[CH:46]=[CH:45][CH:44]=[C:43]([CH2:47][NH:48][CH2:49][C:50]4[CH:55]=[CH:54][CH:53]=[CH:52][N:51]=4)[C:41]=3[N:42]=2)=[C:32]([OH:56])[CH:31]=1

Inputs

Step One
Name
2-(5-methoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C1)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O
Step Two
Name
2-(4,5-dimethoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
Quantity
100 mg
Type
reactant
Smiles
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)OCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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